REACTION_CXSMILES
|
[NH3:1].[ClH:2].[I:3][C:4]1[CH:5]=[C:6]([CH:12]=[CH:13][CH:14]=1)[C:7](=[NH:11])OCC>C(O)C>[ClH:2].[I:3][C:4]1[CH:5]=[C:6]([CH:12]=[CH:13][CH:14]=1)[C:7]([NH2:11])=[NH:1] |f:1.2,4.5|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 48 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was then concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was triturated with diethyl ether
|
Type
|
CUSTOM
|
Details
|
The supernatant was decanted
|
Type
|
CUSTOM
|
Details
|
the residual gummy product was dried in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |